2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that features a combination of pyridine, thiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Amination: The thiazole derivative is then subjected to amination with 5-chloropyridin-2-amine.
Acylation: The final step involves the acylation of the aminothiazole intermediate with 3-(methylthio)phenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can facilitate binding to biological macromolecules, while the acetamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-chloropyridin-2-yl)amino)thiazole-4-carboxamide
- N-(3-(methylthio)phenyl)-2-(thiazol-4-yl)acetamide
Uniqueness
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 5-chloropyridin-2-yl group enhances its potential for biological activity, while the thiazole ring provides stability and reactivity.
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS2/c1-24-14-4-2-3-12(7-14)20-16(23)8-13-10-25-17(21-13)22-15-6-5-11(18)9-19-15/h2-7,9-10H,8H2,1H3,(H,20,23)(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCQXGNCYQVUSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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